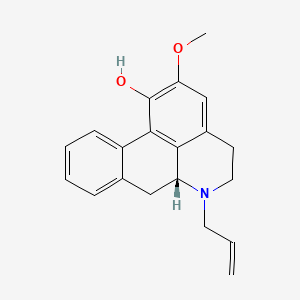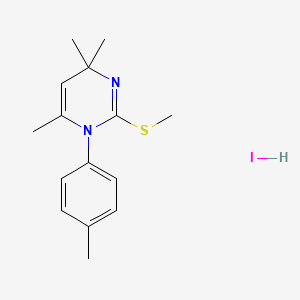
2-Methylthio-3-(p-tolyl)-4,6,6-trimethyl-3,6-dihydropyrimidine hydriodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylthio-3-(p-tolyl)-4,6,6-trimethyl-3,6-dihydropyrimidine hydriodide is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This specific compound is characterized by the presence of a methylthio group, a p-tolyl group, and multiple methyl groups attached to the pyrimidine ring, making it a unique and potentially valuable molecule in various scientific fields.
准备方法
The synthesis of 2-Methylthio-3-(p-tolyl)-4,6,6-trimethyl-3,6-dihydropyrimidine hydriodide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the methylthio and p-tolyl groups. Common reagents used in these reactions include methyl iodide, p-tolyl magnesium bromide, and thiourea. The reaction conditions usually involve refluxing in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere to prevent oxidation. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and continuous flow reactors.
化学反应分析
2-Methylthio-3-(p-tolyl)-4,6,6-trimethyl-3,6-dihydropyrimidine hydriodide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially altering the pyrimidine ring or the attached groups.
Substitution: The p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group typically results in the formation of sulfoxides or sulfones, while substitution reactions on the p-tolyl group can yield nitro or halogenated derivatives.
科学研究应用
2-Methylthio-3-(p-tolyl)-4,6,6-trimethyl-3,6-dihydropyrimidine hydriodide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Pyrimidine derivatives are known for their pharmacological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be explored for similar therapeutic potentials.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Methylthio-3-(p-tolyl)-4,6,6-trimethyl-3,6-dihydropyrimidine hydriodide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. For example, it could inhibit enzymes involved in DNA synthesis or repair, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
相似化合物的比较
2-Methylthio-3-(p-tolyl)-4,6,6-trimethyl-3,6-dihydropyrimidine hydriodide can be compared with other pyrimidine derivatives, such as:
2-Methylthio-3-(p-tolyl)pyridine: Similar in structure but lacks the additional methyl groups and the hydriodide component.
5-Methyl-2-(methylthio)-3-(p-tolyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.
Triazole-pyrimidine hybrids: These compounds combine pyrimidine with triazole rings and have shown promising neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydriodide component, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
34927-69-0 |
|---|---|
分子式 |
C15H21IN2S |
分子量 |
388.3 g/mol |
IUPAC 名称 |
4,4,6-trimethyl-1-(4-methylphenyl)-2-methylsulfanylpyrimidine;hydroiodide |
InChI |
InChI=1S/C15H20N2S.HI/c1-11-6-8-13(9-7-11)17-12(2)10-15(3,4)16-14(17)18-5;/h6-10H,1-5H3;1H |
InChI 键 |
GRRDNHYJZRFVGS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=CC(N=C2SC)(C)C)C.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)
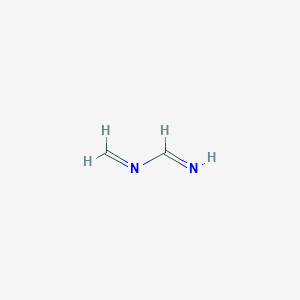



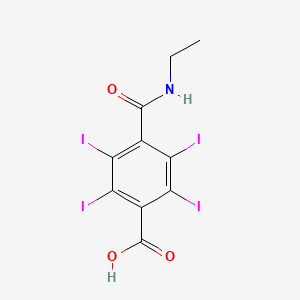
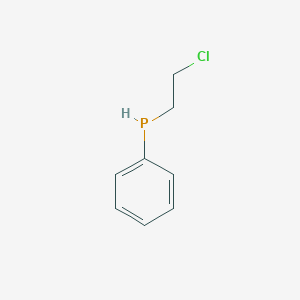
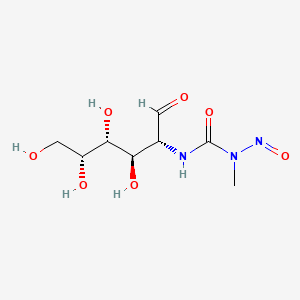

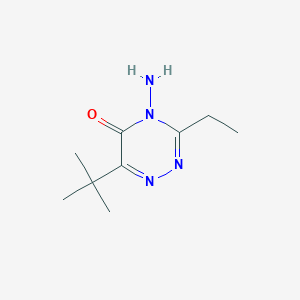
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
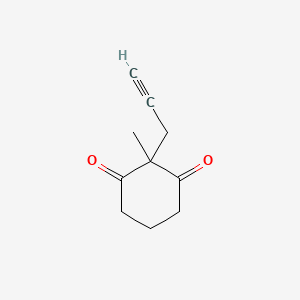
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)
